2-(Benzhydrylthio)acetic acid

Description

The exact mass of the compound 2-(Benzhydrylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzhydrylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzhydrylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

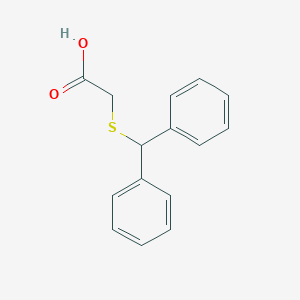

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHFEDOFDBZPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366464 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-22-8 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzhydrylsulfanylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZHYDRYLSULFANYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Benzhydrylthio)acetic acid CAS number and properties

An In-Depth Technical Guide to 2-(Benzhydrylthio)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Benzhydrylthio)acetic acid, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, analytical methodologies, and critical applications, grounding all information in established scientific principles and authoritative sources.

Introduction: Unveiling a Critical Synthetic Building Block

2-(Benzhydrylthio)acetic acid, also known by synonyms such as Benzhydrylsulfanyl acetic acid, is a sulfur-containing carboxylic acid that holds significant importance in the pharmaceutical industry.[1][2] Its primary and most notable role is serving as a crucial intermediate in the manufacturing of the wakefulness-promoting agent, Modafinil, and its enantiopure successor, Armodafinil.[][4] Understanding the physicochemical characteristics, synthesis pathways, and analytical profile of this compound is paramount for process chemists and quality control scientists involved in the production of these central nervous system stimulants. This guide aims to provide a detailed exploration of these facets, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its effective application and safe handling. The essential identifiers and physicochemical data for 2-(Benzhydrylthio)acetic acid are summarized below.

Primary Identifier:

-

CAS Number: 63547-22-8[][5]

Common Synonyms:

Table 1: Physicochemical Properties of 2-(Benzhydrylthio)acetic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂S | [][5][6] |

| Molecular Weight | 258.34 g/mol | [][5][6] |

| Appearance | White to off-white crystalline powder/solid | [5][7] |

| Melting Point | 127-129 °C | [5][8][9] |

| Boiling Point | 408.6 °C at 760 mmHg | [5][8] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. | [5][7][9] |

| Density | 1.223 g/cm³ | [][5] |

| pKa | 3.68 ± 0.10 (Predicted) | [5][7] |

| LogP | 3.59380 | [][5] |

| Storage Temperature | -20°C Freezer | [5][7] |

Synthesis and Manufacturing: A Mechanistic Approach

The synthesis of 2-(Benzhydrylthio)acetic acid is a critical process step in the overall manufacturing of Modafinil. The most prevalent laboratory and industrial synthesis involves a nucleophilic substitution reaction between a benzhydryl thiol derivative and a haloacetic acid.

Core Synthetic Pathway

The common route involves the reaction of diphenylmethanethiol with chloroacetic acid in the presence of a base.[10] The base, typically sodium hydroxide, deprotonates the thiol group of diphenylmethanethiol, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired product.

Caption: General workflow for the synthesis of 2-(Benzhydrylthio)acetic acid.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[10]

Materials:

-

Diphenylmethanethiol (0.05 mol)

-

Sodium hydroxide (NaOH) (0.125 mol total)

-

Chloroacetic acid (0.075 mol)

-

Demineralized water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Thiolate Formation: In a 250 ml flask equipped with a magnetic stirrer and reflux condenser, dissolve diphenylmethanethiol (0.05 mol) and NaOH (0.05 mol) in 60 ml of demineralized water. Stir the mixture for 10 minutes to ensure the complete formation of the thiolate salt.[10]

-

Reaction with Chloroacetic Acid: Prepare a separate solution of chloroacetic acid (0.075 mol) and NaOH (0.075 mol) in 60 ml of demineralized water. Add this solution to the reaction flask all at once.[10]

-

Heating: Gently warm the reaction mixture to approximately 50°C and maintain this temperature for 15 minutes with continued stirring.[10]

-

Work-up and Extraction: Cool the solution to room temperature. Wash the aqueous solution with 50 ml of diethyl ether to remove any unreacted diphenylmethanethiol. Separate the aqueous layer.

-

Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic, which will precipitate the product.[10]

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Benzhydrylthio)acetic acid. A yield of approximately 79% can be expected.[10]

Application in Drug Development: The Gateway to Modafinil

The principal application of 2-(Benzhydrylthio)acetic acid is its role as a direct precursor to 2-(benzhydrylthio)acetamide, which is the immediate intermediate for Modafinil synthesis.[11][12]

From Acid to Amide to Active Pharmaceutical Ingredient (API)

-

Amidation: 2-(Benzhydrylthio)acetic acid is first converted to its corresponding amide, 2-(benzhydrylthio)acetamide. This can be achieved through several methods, such as conversion to an acyl chloride followed by reaction with ammonia, or via esterification and subsequent ammonolysis.[11][13]

-

Oxidation: The resulting 2-(benzhydrylthio)acetamide is then oxidized to form Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide).[11] This oxidation step is critical as it creates the sulfinyl group characteristic of Modafinil.

Caption: Synthetic pathway from 2-(Benzhydrylthio)acetic acid to Modafinil.

This compound is also recognized as an impurity of Armodafinil, the R-enantiomer of Modafinil, highlighting the importance of its monitoring and control in the final drug substance.[4]

Analytical Characterization

Ensuring the purity and identity of 2-(Benzhydrylthio)acetic acid is crucial for the quality of the final API. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Illustrative HPLC Protocol for Purity Assessment

This protocol provides a general framework for the analysis of 2-(Benzhydrylthio)acetic acid. Method optimization and validation are required for specific applications.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., phosphoric acid or formic acid)[14] |

| Gradient | Isocratic or gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a concentration of ~0.5 mg/mL. |

This method is effective for separating the main component from potential starting materials, by-products, and other impurities, allowing for accurate purity determination (typically specified as >98%).[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 2-(Benzhydrylthio)acetic acid. The following information is derived from available Safety Data Sheets (SDS).[8][15]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[7] |

| H315 | Causes skin irritation.[7][8] | |

| H319 | Causes serious eye irritation.[7][8] | |

| H335 | May cause respiratory irritation.[7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

Handling:

-

Use in a well-ventilated area or under a fume hood.[15]

-

Avoid formation of dust and aerosols.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[15]

Conclusion

2-(Benzhydrylthio)acetic acid is a compound of significant industrial relevance, primarily due to its indispensable role in the synthesis of Modafinil and Armodafinil. Its chemical properties are well-defined, and its synthesis is achievable through robust and scalable chemical processes. A comprehensive understanding of its synthesis, analytical characterization, and safe handling is essential for any scientist or researcher working in the field of pharmaceutical development and manufacturing. This guide has consolidated these critical technical aspects to serve as a valuable resource for the scientific community.

References

-

LookChem. 2-(Benzhydrylthio)acetic acid. [Link]

-

Veeprho. 2-[(Diphenylmethyl)thio]acetic Acid | CAS 63547-22-8. [Link]

-

Capot Chemical. MSDS of 2-(benzhydrylthio)acetic acid. [Link]

-

Sciencemadness.org. Synthesis of 2-(benzhydrylthio)acetamide. [Link]

-

ChemBK. 2-PHENYL METHYLTHIO Acetic Acid. [Link]

-

Pharmaffiliates. CAS No : 63547-22-8 | Product Name : 2-[(Diphenylmethyl)thio]acetic Acid. [Link]

- Google Patents. US20040106829A1 - Process for the synthesis of modafinil.

- Google Patents. WO 2004/075827 A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

Sciencemadness.org. 2-(benzhydrylthio)acetic acid synthesis. [Link]

-

ABX GmbH. Material Safety Data Sheet - Acetic acid, 2-(benzoylthio)-. [Link]

-

SIELC Technologies. Acetic acid, (2-benzothiazolylthio)-. [Link]

-

Capot Chemical. Specifications of 2-(benzhydrylthio)acetic acid. [Link]

-

PharmaCompass.com. Acetic acid, 2-((diphenylmethyl)thio)- | Drug Information. [Link]

- Google Patents. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

PubChem. 2-((Phenylmethyl)thio)acetic acid. [Link]

-

PubMed Central. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. [Link]

Sources

- 1. 2-(Benzhydrylthio)acetic acid | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. lookchem.com [lookchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 2-[(Diphenylmethyl)thio]acetic acid | 63547-22-8 [amp.chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. Sciencemadness Discussion Board - Synthesis of 2-(benzhydrylthio)acetamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. US20040106829A1 - Process for the synthesis of modafinil - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 14. Acetic acid, (2-benzothiazolylthio)- | SIELC Technologies [sielc.com]

- 15. capotchem.com [capotchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

what is 2-(Benzhydrylthio)acetic acid

An In-Depth Technical Guide to 2-(Benzhydrylthio)acetic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Benzhydrylthio)acetic acid (CAS No. 63547-22-8), a pivotal chemical intermediate in pharmaceutical manufacturing. The document elucidates the compound's fundamental physicochemical properties, outlines validated synthesis and purification protocols, and details its critical application as a precursor in the production of the wakefulness-promoting agent, Modafinil. Furthermore, this guide discusses the analytical methodologies for quality control, the biological context of its end-product, and essential safety and handling procedures. This content is structured to provide researchers, chemists, and drug development professionals with a practical, in-depth understanding of 2-(Benzhydrylthio)acetic acid, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

2-(Benzhydrylthio)acetic acid, also known by its IUPAC name 2-[(diphenylmethyl)thio]acetic acid, is a sulfur-containing carboxylic acid derivative.[1][2][3] Its molecular structure features a central acetic acid moiety linked via a thioether bond to a benzhydryl group (a diphenylmethyl group). This compound holds minimal direct biological or pharmacological significance; its value is overwhelmingly derived from its role as a key building block in multi-step organic syntheses.

Most notably, it is the immediate precursor to 2-(benzhydrylthio)acetamide, which is subsequently oxidized to produce Modafinil and its single-enantiomer derivative, Armodafinil.[1][4][5] As such, the purity, yield, and cost-effective synthesis of 2-(Benzhydrylthio)acetic acid are critical parameters for pharmaceutical manufacturers. The compound is also recognized as a process impurity in the final Armodafinil drug product.[2][4]

Common Synonyms:

-

(Diphenylmethylthio)acetic Acid[6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process chemistry. 2-(Benzhydrylthio)acetic acid is a white to off-white crystalline solid under standard conditions.[2][6][9] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 63547-22-8 | [1][2][6] |

| Molecular Formula | C₁₅H₁₄O₂S | [1][2][6] |

| Molecular Weight | 258.34 g/mol | [2][6][7] |

| Appearance | White to Off-White Crystalline Powder/Solid | [2][6][9] |

| Melting Point | 127-129 °C | [2][6][10] |

| Boiling Point | 408.6 °C (at 760 mmHg) | [1][6] |

| Density | ~1.223 g/cm³ (Predicted) | [2][6] |

| pKa | 3.68 ± 0.10 (Predicted) | [2][6] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2][6][9] |

| Storage Temperature | -20°C Freezer, Sealed in Dry Conditions | [2][6][9] |

| LogP | 3.59 - 3.7 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| InChIKey | HTHFEDOFDBZPRX-UHFFFAOYSA-N | [1][2][6] |

Synthesis and Manufacturing

The synthesis of 2-(Benzhydrylthio)acetic acid can be approached through several routes, typically involving the formation of a thioether bond between a benzhydryl source and a two-carbon acid synthon. The most common and well-documented methods start from either diphenylmethanethiol (benzhydrylthiol) or benzhydrol.

Primary Synthetic Pathway: S-Alkylation of Thioglycolic Acid

A robust and frequently cited method involves the reaction of diphenylmethanethiol with chloroacetic acid under basic conditions.[10] This is a classic example of a Williamson ether synthesis adapted for a thioether linkage.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a self-validating system for achieving a high-purity product.[10]

Materials:

-

Diphenylmethanethiol (0.05 mol)

-

Sodium Hydroxide (NaOH) pellets (0.125 mol total)

-

Chloroacetic acid (0.075 mol)

-

Deionized water

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Thiolate Formation (Causality: Activation): In a 250 mL flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.05 mol of diphenylmethanethiol and 0.05 mol of NaOH in 60 mL of deionized water. Stir for 10 minutes. This step is critical as the hydroxide deprotonates the thiol (-SH) to form the highly nucleophilic thiolate anion (-S⁻), which is the active species for the subsequent reaction.

-

Preparation of Haloacid Salt: In a separate beaker, prepare a solution by dissolving 0.075 mol of chloroacetic acid and 0.075 mol of NaOH in 60 mL of deionized water. Pre-neutralizing the chloroacetic acid prevents undesirable side reactions and ensures it is in a soluble, ready-to-react form.

-

Nucleophilic Substitution (Causality: Bond Formation): Add the chloroacetic acid solution to the flask containing the thiolate all at once. Gently warm the reaction mixture to approximately 50°C and maintain for 15 minutes with stirring. The thiolate anion attacks the electrophilic carbon bearing the chlorine atom in a classic Sₙ2 reaction, displacing the chloride ion and forming the C-S bond of the desired product.

-

Workup and Purification (Causality: Isolation): a. Cool the reaction mixture to room temperature. Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted, non-polar diphenylmethanethiol. Decant and discard the ether layer. This liquid-liquid extraction step is a key purification measure. b. Transfer the aqueous layer to a beaker and slowly acidify with concentrated HCl while stirring until precipitation is complete (pH < 2). This step protonates the carboxylate salt intermediate, rendering it insoluble in the aqueous medium and causing it to precipitate out as the final carboxylic acid product.

-

Final Isolation: Filter the resulting white precipitate using a Büchner funnel, wash the solid with cold deionized water, and dry under vacuum. A typical yield is around 79% with a melting point of 129-130°C.[10] Further purification can be achieved by recrystallization from an ethyl acetate/hexane solvent system.[2]

Role in Pharmaceutical Synthesis: The Pathway to Modafinil

2-(Benzhydrylthio)acetic acid serves as the penultimate precursor to 2-(benzhydrylthio)acetamide, which is the direct substrate for oxidation into Modafinil.

Conversion to 2-(Benzhydrylthio)acetamide

Two primary strategies exist for this amidation reaction:

-

Acid Chloride Formation: The carboxylic acid is first activated by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with ammonia to form the amide.[5]

-

Esterification followed by Amidation: The carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester. This ester is then treated with ammonia to yield the amide.[2] This method often avoids the use of harsher chlorinating agents.

Experimental Protocol (Esterification/Amidation Route)

This protocol is based on a common industrial process for the synthesis of the acetamide intermediate.[2]

Materials:

-

2-(Benzhydrylthio)acetic acid (100 g)

-

Methanol (500 mL)

-

Concentrated Sulfuric Acid (20 mL)

-

Ammonia gas

Procedure:

-

Esterification: Dissolve 100 g of 2-(benzhydrylthio)acetic acid in 500 mL of methanol in a suitable reaction vessel. Carefully add 20 mL of concentrated H₂SO₄. Reflux the mixture until Thin Layer Chromatography (TLC) analysis confirms the complete consumption of the starting acid. The sulfuric acid acts as a catalyst for Fischer esterification, enabling the formation of methyl (benzhydrylthio)acetate.

-

Amidation: Cool the reaction mixture. Bubble ammonia gas through the solution at a pressure of 1.5–2 kg until the reaction is complete (monitor by TLC). The ammonia displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the thermodynamically stable acetamide.

-

Isolation: Add water to the reaction mixture to precipitate the solid product. Filter the solid, wash with water, and dry to yield 2-(benzhydrylthio)acetamide.

Final Oxidation to Modafinil

The culminating step is the selective oxidation of the sulfide in 2-(benzhydrylthio)acetamide to a sulfoxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.[11]

Analytical Characterization and Quality Control

Ensuring the identity and purity of 2-(Benzhydrylthio)acetic acid is paramount for its use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques should be employed.

| Parameter | Method | Expected Result / Specification |

| Identity | FTIR Spectroscopy | Characteristic broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1710 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹).[8] |

| Identity | ¹H NMR | Signal for acidic proton (O-H) at ~10-12 ppm (broad singlet); signals for aromatic protons (phenyl groups) at ~7.2-7.5 ppm; singlet for the benzhydryl proton (-CH-) at ~5.2 ppm; singlet for the methylene protons (-S-CH₂-) at ~3.2 ppm. |

| Identity | ¹³C NMR | Signal for carboxylic carbon at ~170-180 ppm; aromatic carbons at ~125-140 ppm; benzhydryl carbon at ~55 ppm; methylene carbon at ~35 ppm.[8] |

| Purity Assay | Gas Chromatography (GC) or HPLC | ≥ 98.0%[6] |

| Physical | Melting Point | 127-129 °C |

| Confirmation | Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass of 258.07. |

Biological Context and Mechanism of Action

As an intermediate, 2-(Benzhydrylthio)acetic acid is not intended for biological activity. Its significance is realized in its final product, Modafinil. Modafinil is a non-amphetamine psychostimulant whose precise mechanism is complex but is understood to primarily involve the central nervous system.

Key Actions of Modafinil:

-

Dopamine Transporter (DAT) Inhibition: Modafinil acts as a weak, atypical dopamine reuptake inhibitor by binding to the dopamine transporter.[4][10] This action increases the concentration of extracellular dopamine in specific brain regions, which is central to its wake-promoting effect.[4][6][10]

-

Modulation of Other Neurotransmitters: It also influences several other neurotransmitter systems, including activating glutamatergic (excitatory) circuits and inhibiting GABAergic (inhibitory) systems.[1][10] This dual action contributes to a state of heightened alertness without the classic side effects of traditional stimulants.

Safety, Handling, and Storage

Appropriate handling procedures are essential when working with 2-(Benzhydrylthio)acetic acid in a laboratory or manufacturing setting.

GHS Hazard Information:

Recommended Practices:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, it should be stored in a freezer at -20°C.[2][6][9]

Conclusion

2-(Benzhydrylthio)acetic acid is a compound of high industrial importance, serving as a cornerstone for the synthesis of Modafinil. While lacking direct therapeutic application, its chemical properties and reactivity are perfectly suited for its role as a key intermediate. A controlled, well-understood synthesis, coupled with rigorous analytical characterization, ensures the quality and efficiency of the overall pharmaceutical manufacturing process. The protocols and data presented in this guide offer a robust framework for professionals engaged in the research, development, and production involving this critical chemical entity.

References

-

LookChem. (n.d.). 2-(Benzhydrylthio)acetic acid. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2007). Synthesis of 2-(benzhydrylthio)acetamide. Retrieved from [Link]

-

Psych Scene Hub. (2021). Modafinil and Armodafinil – Mechanism of Action. Retrieved from [Link]

-

Veeprho. (n.d.). 2-[(Diphenylmethyl)thio]acetic Acid | CAS 63547-22-8. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2007). Synthesis of 2-(benzhydrylthio)acetamide. Retrieved from [Link]

- Google Patents. (2004). US20040106829A1 - Process for the synthesis of modafinil.

-

Patsnap Synapse. (2024). What is the mechanism of Modafinil?. Retrieved from [Link]

-

ResearchGate. (2025). Mechanism of modafinil: A review of current research. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). 2-(Benzhydrylthio)acetic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). Acetic acid, 2-((diphenylmethyl)thio)-. Retrieved from [Link]

- Google Patents. (2004). WO 2004/075827 A2.

-

Pharmaffiliates. (n.d.). 2-[(Diphenylmethyl)thio]acetic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). 2-[(Diphenylmethyl)thio]acetic Acid. Retrieved from [Link]

- Google Patents. (2007). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. studylib.net [studylib.net]

- 4. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20040106829A1 - Process for the synthesis of modafinil - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 10. Sciencemadness Discussion Board - Synthesis of 2-(benzhydrylthio)acetamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. psychscenehub.com [psychscenehub.com]

An In-Depth Technical Guide to the Structure and Synthesis of 2-(Benzhydrylthio)acetic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(benzhydrylthio)acetic acid, a key intermediate in the synthesis of pharmaceuticals, most notably the wakefulness-promoting agent Modafinil. This document details the molecular structure and physicochemical properties of 2-(benzhydrylthio)acetic acid. It offers an in-depth analysis of prevalent synthetic methodologies, including mechanistic insights, detailed experimental protocols, and a comparative evaluation of the various routes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing the necessary information to make informed decisions regarding the synthesis and application of this important compound.

Introduction: The Significance of 2-(Benzhydrylthio)acetic Acid

2-(Benzhydrylthio)acetic acid, also known as diphenylmethylthioacetic acid, is a sulfur-containing carboxylic acid characterized by a benzhydryl (diphenylmethyl) group attached to a sulfur atom, which is in turn bonded to an acetic acid moiety. Its molecular structure confers upon it the necessary reactivity to serve as a versatile building block in organic synthesis.

The primary significance of 2-(benzhydrylthio)acetic acid lies in its role as a direct precursor to 2-(benzhydrylthio)acetamide, which is subsequently oxidized to produce Modafinil and its enantiopure analogue, Armodafinil.[1] Modafinil is a eugeroic agent used to treat sleep disorders such as narcolepsy and sleep apnea.[1] The efficiency of the synthesis of 2-(benzhydrylthio)acetic acid is therefore a critical factor in the overall production of these widely used pharmaceuticals. This guide will explore the key aspects of this molecule, from its fundamental properties to its synthesis, to provide a thorough understanding for the scientific community.

Molecular Structure and Physicochemical Properties

The structural and physical properties of 2-(benzhydrylthio)acetic acid are fundamental to its handling, characterization, and reactivity.

Chemical Structure

The chemical structure of 2-(benzhydrylthio)acetic acid is presented below:

IUPAC Name: 2-(Benzhydrylthio)acetic acid Synonyms: Diphenylmethylthioacetic acid, Benzhydrylsulfanyl acetic acid[2] CAS Number: 63547-22-8[2] Molecular Formula: C₁₅H₁₄O₂S[2] Molecular Weight: 258.34 g/mol [2]

The molecule features a chiral center at the methine carbon of the benzhydryl group.

Physicochemical Data

A summary of the key physicochemical properties of 2-(benzhydrylthio)acetic acid is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 127-129 °C | [2] |

| Boiling Point | 408.6 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | [2][3] |

| pKa | 3.68 ± 0.10 (Predicted) | [2] |

Synthesis of 2-(Benzhydrylthio)acetic Acid: A Comparative Analysis of Methodologies

Several synthetic routes to 2-(benzhydrylthio)acetic acid have been developed, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. This section will detail the most common synthetic strategies, including their reaction mechanisms and experimental protocols.

Synthesis from Benzhydrol and Mercaptoacetic Acid

This is one of the most direct and high-yielding methods for the preparation of 2-(benzhydrylthio)acetic acid. It involves the reaction of benzhydrol (diphenylmethanol) with mercaptoacetic acid (thioglycolic acid) in the presence of a strong acid catalyst, typically trifluoroacetic acid (TFA).[4][5]

The reaction is believed to proceed through an S_N1-type mechanism. Trifluoroacetic acid, a strong acid, protonates the hydroxyl group of benzhydrol, forming a good leaving group (water). The departure of water generates a resonance-stabilized benzhydryl carbocation. This electrophilic carbocation is then attacked by the nucleophilic sulfur atom of mercaptoacetic acid to form the final product.

Caption: Reaction mechanism of TFA-catalyzed synthesis.

-

Materials:

-

Benzhydrol (1.0 eq)

-

Mercaptoacetic acid (1.0 eq)

-

Trifluoroacetic acid (as solvent)

-

Water

-

n-Hexane

-

-

Procedure:

-

In a suitable reaction vessel, dissolve benzhydrol and mercaptoacetic acid in trifluoroacetic acid.[4]

-

Stir the mixture at room temperature for approximately 3 hours.[4]

-

Remove the trifluoroacetic acid under reduced pressure to obtain a crude solid.[4]

-

Add water to the crude solid to precipitate the product.[4]

-

Collect the precipitate by filtration.[4]

-

Wash the solid with n-hexane and dry to afford pure 2-(benzhydrylthio)acetic acid.[4]

-

-

Reported Yield: 99%[4]

Synthesis from Diphenylmethanethiol and Chloroacetic Acid

This method is an application of the Williamson ether synthesis, adapted for the formation of a thioether linkage. It involves the deprotonation of diphenylmethanethiol to form a thiolate, which then acts as a nucleophile to displace the chloride from chloroacetic acid.

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. A base, such as sodium hydroxide, deprotonates the thiol group of diphenylmethanethiol to form the highly nucleophilic diphenylmethanethiolate anion. This thiolate then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion and forming the carbon-sulfur bond of the final product.

Caption: SN2 mechanism for the synthesis from diphenylmethanethiol.

-

Materials:

-

Diphenylmethanethiol (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

Chloroacetic acid (1.5 eq)

-

Additional sodium hydroxide (1.5 eq)

-

Demineralized water

-

Ether

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylmethanethiol and 1.0 equivalent of sodium hydroxide in demineralized water.

-

Stir the mixture for 10 minutes.

-

In a separate beaker, prepare a solution of chloroacetic acid and 1.5 equivalents of sodium hydroxide in demineralized water.

-

Add the chloroacetic acid solution to the reaction flask all at once.

-

Gently warm the reaction mixture to approximately 50°C for 15 minutes.

-

Cool the solution and wash with ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Reported Yield: 79%

Other Synthetic Approaches

Other methods for the synthesis of 2-(benzhydrylthio)acetic acid have been reported, often as part of a multi-step synthesis of Modafinil. For instance, benzhydrol can be reacted with thiourea and hydrobromic acid, followed by hydrolysis and reaction with chloroacetic acid.[6] This route avoids the direct handling of thiols, which can have unpleasant odors.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 2-(benzhydrylthio)acetic acid depends on various factors. A comparative summary is presented below:

| Parameter | Route 3.1: Benzhydrol & Mercaptoacetic Acid | Route 3.2: Diphenylmethanethiol & Chloroacetic Acid |

| Starting Materials | Benzhydrol, Mercaptoacetic Acid, Trifluoroacetic Acid | Diphenylmethanethiol, Chloroacetic Acid, Sodium Hydroxide |

| Yield | Very High (99%)[4] | Good (79%) |

| Reaction Conditions | Room temperature | Mild warming (50°C) |

| Advantages | Simple one-step reaction, high yield, mild conditions. | Avoids the use of a strong, corrosive acid like TFA. |

| Disadvantages | Requires the use of trifluoroacetic acid, which is corrosive and requires careful handling. | Diphenylmethanethiol can be malodorous. The procedure involves more steps. |

| Scalability | Potentially scalable, but the use of large quantities of TFA may be a concern. | Readily scalable for industrial production. |

Characterization and Spectroscopic Data

Proper characterization of 2-(benzhydrylthio)acetic acid is crucial to ensure its purity and identity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(benzhydrylthio)acetic acid would be expected to show the following characteristic signals:

-

A singlet for the methylene protons (S-CH₂ -COOH).

-

A singlet for the methine proton (Ph₂C H-S).

-

A multiplet in the aromatic region for the two phenyl groups.

-

A broad singlet for the carboxylic acid proton.

A reported ¹H NMR spectrum in CDCl₃ shows a signal at 3.1 ppm for the methylene protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Expected signals include:

-

A signal for the methylene carbon (S-C H₂-COOH).

-

A signal for the methine carbon (Ph₂C H-S).

-

Signals for the aromatic carbons.

-

A signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands for 2-(benzhydrylthio)acetic acid include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹.[4]

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

Applications in Drug Development

As previously mentioned, the primary application of 2-(benzhydrylthio)acetic acid is as a key intermediate in the synthesis of Modafinil.[] The carboxylic acid can be converted to the corresponding amide, 2-(benzhydrylthio)acetamide, which is then oxidized to form the sulfoxide, Modafinil.[8]

Caption: Synthesis of Modafinil from 2-(benzhydrylthio)acetic acid.

Conclusion

2-(Benzhydrylthio)acetic acid is a molecule of significant importance in the pharmaceutical industry. This guide has provided a detailed overview of its structure, properties, and, most critically, its synthesis. The reaction of benzhydrol with mercaptoacetic acid in the presence of trifluoroacetic acid stands out as a particularly efficient method for its laboratory-scale preparation due to its high yield and simplicity. For larger-scale industrial applications, the Williamson ether synthesis-based approach may be more practical. A thorough understanding of these synthetic routes, including their mechanisms and practical considerations, is essential for any scientist or researcher working with this key intermediate. The information compiled in this guide is intended to serve as a valuable resource for the scientific community, facilitating further research and development in this area.

References

- Rao, K. S., et al. (2013). Synthesis and psychobiological evaluation of modafinil analogs in mice.

- US Patent 8,048,222 B2. (2011). Highly pure modafinil.

- Synthesis of Adrafinil and Modafinil.

-

Kim, J., et al. (2014). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[4][6][9]triazol-4-yl-methyl Esters. Molecules, 19(11), 18294-18306.

- Jung, Y., et al. (2013). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Bulletin of the Korean Chemical Society, 34(11), 3329-3334.

-

LookChem. (n.d.). 2-(Benzhydrylthio)acetic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-[(Diphenylmethyl)thio]acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Phenylmethyl)thio)acetic acid. Retrieved from [Link]

- US Patent 7,186,860 B2. (2007). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

- Ghafuri, H., et al. (2019). Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives. Asian Journal of Organic Chemistry, 8(11), 2056-2060.

-

National Institute of Standards and Technology. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Akgul, M., et al. (2021). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 6(10), 6825-6837.

-

Veeprho. (n.d.). 2-[(Diphenylmethyl)thio]acetic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 24). 2.4: Functional Groups. Retrieved from [Link]

- Bjorklund, T. A., et al. (2018). TOF mass spectra of acetic acid clusters derived from the PIY...

- Kwiecien, O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

- Kim, S., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(19), 6296.

Sources

- 1. veeprho.com [veeprho.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-[(Diphenylmethyl)thio]acetic acid | 63547-22-8 [chemicalbook.com]

- 4. Synthesis and psychobiological evaluation of modafinil analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US8048222B2 - Highly pure modafinil - Google Patents [patents.google.com]

- 8. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]

synonyms for 2-[(Diphenylmethyl)thio]acetic acid

An In-Depth Technical Guide to 2-[(Diphenylmethyl)thio]acetic Acid: Synthesis, Properties, and Application in Eugeroic Drug Manufacturing

Abstract

This technical guide provides a comprehensive overview of 2-[(Diphenylmethyl)thio]acetic acid, a pivotal chemical intermediate in the synthesis of the wakefulness-promoting agent, modafinil. The document elucidates the compound's nomenclature, chemical and physical properties, and detailed synthetic pathways. Furthermore, it delves into the critical role of 2-[(Diphenylmethyl)thio]acetic acid in the manufacturing of modafinil, outlining the subsequent chemical transformations. This guide also covers analytical methodologies for the characterization and quality control of the compound. Designed for researchers, scientists, and professionals in drug development, this paper aims to be an authoritative resource, consolidating essential technical information and providing practical, field-proven insights.

Introduction and Nomenclature

2-[(Diphenylmethyl)thio]acetic acid, a sulfur-containing carboxylic acid, holds significant importance in the pharmaceutical industry, primarily as a key precursor in the synthesis of modafinil and its enantiopure version, armodafinil.[1] Its chemical structure, featuring a diphenylmethyl (or benzhydryl) group attached to a thioacetic acid moiety, is fundamental to its reactivity and utility in organic synthesis. While the systematic IUPAC name is 2-[(Diphenylmethyl)thio]acetic acid, it is known by a variety of synonyms in scientific literature and commercial contexts.

Table 1: Synonyms and Identifiers for 2-[(Diphenylmethyl)thio]acetic Acid

| Synonym | Identifier |

| (Benzhydrylthio)acetic Acid | Common Synonym |

| Benzhydrylsulfanyl-acetic Acid | Common Synonym |

| 2-(Benzhydrylthio)acetic acid | Common Synonym |

| Diphenylmethylthioacetic acid | Common Synonym |

| CAS Number | 63547-22-8 |

| Molecular Formula | C₁₅H₁₄O₂S |

| Molecular Weight | 258.34 g/mol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-[(Diphenylmethyl)thio]acetic acid is essential for its handling, storage, and application in synthetic processes. The compound is typically a white to off-white solid, with solubility in various organic solvents.

Table 2: Physicochemical Properties of 2-[(Diphenylmethyl)thio]acetic Acid

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 122-130 °C |

| Boiling Point | 408.6 ± 33.0 °C (Predicted) |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Slightly soluble in DMSO.[2] |

| pKa | 3.68 ± 0.10 (Predicted) |

Synthesis of 2-[(Diphenylmethyl)thio]acetic Acid

The synthesis of 2-[(Diphenylmethyl)thio]acetic acid is a well-established process in organic chemistry, with the reaction of diphenylmethanol (benzhydrol) and thioglycolic acid being a common and efficient method. This reaction is typically acid-catalyzed.

Synthetic Pathway

The primary route to 2-[(Diphenylmethyl)thio]acetic acid involves the direct condensation of diphenylmethanol with thioglycolic acid. The reaction is often carried out in the presence of a strong acid catalyst, such as trifluoroacetic acid, which facilitates the formation of the thioether linkage.

Caption: Synthesis of 2-[(Diphenylmethyl)thio]acetic acid from diphenylmethanol and thioglycolic acid.

Experimental Protocol: Synthesis of 2-[(Diphenylmethyl)thio]acetic Acid

The following protocol is a representative example of the synthesis of 2-[(Diphenylmethyl)thio]acetic acid.

Materials:

-

Diphenylmethanol

-

Thioglycolic acid

-

Trifluoroacetic acid (TFA)

-

Water

-

Hexane

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve diphenylmethanol in trifluoroacetic acid.

-

Slowly add thioglycolic acid to the solution dropwise. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, precipitate the product by adding the reaction mixture to water.

-

Collect the crude product by filtration and wash it with water and then with hexane to remove non-polar impurities.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-[(Diphenylmethyl)thio]acetic acid.

Role in the Synthesis of Modafinil

The primary and most significant application of 2-[(Diphenylmethyl)thio]acetic acid is its function as a key intermediate in the synthesis of modafinil.[3] The process involves a two-step conversion: first to the corresponding acetamide, followed by oxidation of the sulfide to a sulfoxide.

Conversion to 2-[(Diphenylmethyl)thio]acetamide

2-[(Diphenylmethyl)thio]acetic acid is first converted to its amide derivative, 2-[(Diphenylmethyl)thio]acetamide. This is a critical step that introduces the amide functional group necessary for the final drug molecule. A common method for this conversion is through an ester intermediate, which is then subjected to ammonolysis.[4]

Oxidation to Modafinil

The sulfide group in 2-[(Diphenylmethyl)thio]acetamide is then oxidized to a sulfinyl (sulfoxide) group to yield modafinil.[5] This oxidation is a crucial transformation as the sulfinyl moiety is essential for the pharmacological activity of modafinil.[5] Hydrogen peroxide in acetic acid is a commonly used oxidizing agent for this step.[3][6][7]

Caption: Synthetic pathway from 2-[(Diphenylmethyl)thio]acetic acid to modafinil.

Experimental Protocol: Synthesis of 2-[(Diphenylmethyl)thio]acetamide

This protocol details the conversion of 2-[(Diphenylmethyl)thio]acetic acid to 2-[(Diphenylmethyl)thio]acetamide.[4]

Materials:

-

2-[(Diphenylmethyl)thio]acetic acid

-

Methanol (or other suitable alcohol like ethanol, n-propanol, or n-butanol)[4]

-

Sulfuric acid (catalytic amount)

-

Ammonia gas

-

Water

Procedure:

-

Dissolve 2-[(Diphenylmethyl)thio]acetic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the ester formation is complete (monitored by TLC).

-

Cool the reaction mixture and then bubble ammonia gas through the solution until the reaction is complete.

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-[(Diphenylmethyl)thio]acetamide.[4]

Biological Activity and Applications

The primary application of 2-[(Diphenylmethyl)thio]acetic acid is as a chemical intermediate. There is limited information available on its direct biological activity. However, its deuterated form, 2-[(Diphenylmethyl)thio]acetic Acid-d10, is used as an internal standard in analytical methods for the quantification of related compounds, such as in pharmacokinetic and metabolic studies of drugs.[8][9]

Analytical Characterization

The purity and identity of 2-[(Diphenylmethyl)thio]acetic acid are crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 2-[(Diphenylmethyl)thio]acetic acid and for monitoring the progress of its synthesis. A reverse-phase HPLC method can be employed using a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-[(Diphenylmethyl)thio]acetic acid. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the diphenylmethyl group, the methine proton, and the methylene protons of the acetic acid moiety. A publication provides the following ¹H NMR data in DMSO-d6: 12.85 (bs, 1H, COOH), 7.45-7.23 (m, 10H, Ar-H), 5.41 (s, 1H, CH), 3.09 (s, 2H, CH₂). The same source reports the ¹³C NMR data: 170.9, 140.8, 128.6, 128.0, 127.3, 53.0, 33.7.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 2-[(Diphenylmethyl)thio]acetic acid. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides further confirmation of the elemental composition.

Conclusion

2-[(Diphenylmethyl)thio]acetic acid is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the widely used eugeroic agent, modafinil. Its well-defined synthesis and chemical properties make it a reliable precursor in multi-step pharmaceutical manufacturing. A thorough understanding of its synthesis, characterization, and role in subsequent reactions is paramount for ensuring the quality and efficiency of the final active pharmaceutical ingredient. This guide has provided a detailed technical overview to support researchers and professionals in the field of drug development and manufacturing.

References

-

The Chemical Synthesis of Modafinil: Role of 2-[(Diphenylmethyl)thio]acetamide Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- US Patent 7,186,860 B2. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

Synthesis of Adrafinil and Modafinil. Erowid. [Link]

-

MODANAFIL. New Drug Approvals. [Link]

- WO 2004/075827 A2. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

- US Patent 8,048,222 B2. Highly pure modafinil.

-

Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry. [Link]

-

Separation of Acetic acid, [(phenylmethyl)thio]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

2-[(Diphenylmethyl)thio]acetic Acid-d10. PubChem. [Link]

-

A Novel and Efficient Process for the Recovery and Recycling of (S)-Modafinic Acid. Journal of Pharma Research. [Link]

- US 2006/0128812 A1. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

CAS No : 63547-22-8 | Product Name : 2-[(Diphenylmethyl)thio]acetic Acid. Pharmaffiliates. [Link]

-

2-((Phenylmethyl)thio)acetic acid. PubChem. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. US8048222B2 - Highly pure modafinil - Google Patents [patents.google.com]

- 4. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Separation of Acetic acid, [(phenylmethyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. jprinfo.com [jprinfo.com]

physical and chemical properties of Benzhydrylsulfanyl acetic acid

An In-Depth Technical Guide to Benzhydrylsulfanyl Acetic Acid: Physicochemical Properties, Synthesis, and Applications

Introduction

Benzhydrylsulfanyl acetic acid, also known as 2-[(diphenylmethyl)thio]acetic acid, is a sulfur-containing carboxylic acid that serves as a pivotal intermediate in organic synthesis. Its molecular framework, featuring a diphenylmethyl (benzhydryl) group attached to a sulfur-linked acetic acid moiety, makes it a versatile building block. The primary significance of this compound lies in its role as a direct precursor in the industrial synthesis of Modafinil, a widely used wakefulness-promoting agent.[1][2][3] Understanding the physicochemical properties, reactivity, and analytical characterization of Benzhydrylsulfanyl acetic acid is therefore critical for researchers and scientists involved in pharmaceutical development and fine chemical manufacturing. This guide provides a comprehensive overview of its core scientific attributes and practical applications.

Physicochemical and Structural Properties

The structural and physical characteristics of a molecule are fundamental to predicting its behavior in chemical reactions and biological systems. Benzhydrylsulfanyl acetic acid is a white to off-white solid at room temperature.[4][5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 63547-24-0 | [2][4][6] |

| Molecular Formula | C₁₅H₁₄O₃S | [4][6] |

| Molecular Weight | 274.33 g/mol | [4][6][7] |

| Melting Point | 118-120 °C | [4][6] |

| Boiling Point | 539.2°C at 760 mmHg (Predicted) | [4][6] |

| Density | 1.327 g/cm³ (Predicted) | [4][6] |

| pKa | 2.83 ± 0.10 (Predicted) | [4][8] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][8] |

| Appearance | White to Off-White Solid | [4][5] |

| XLogP3 | 2.4 | [6][7] |

| InChIKey | QARQPIWTMBRJFX-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | [1] |

Synthesis and Chemical Reactivity

The synthesis of Benzhydrylsulfanyl acetic acid is a well-established process in organic chemistry, often serving as a key step in more complex synthetic routes.

Synthetic Pathway

A common and efficient method for synthesizing the precursor, 2-[(diphenylmethyl)thio]acetic acid, involves the reaction of benzhydrol with thioglycolic acid.[9] This reaction is typically catalyzed by an acid, such as trifluoroacetic acid (TFA), and proceeds at room temperature.[9] The subsequent step to obtain the target molecule, Benzhydrylsulfanyl acetic acid (the sulfoxide), involves a controlled oxidation of the thioether.

The overall workflow can be visualized as follows:

Caption: General synthesis workflow for Benzhydrylsulfanyl acetic acid.

Key Reactions

-

Oxidation: The most critical reaction of the thio-precursor is its oxidation to the corresponding sulfoxide, Benzhydrylsulfanyl acetic acid. This transformation is fundamental to the synthesis of Modafinil.[3][10] Reagents like hydrogen peroxide in acetic acid are commonly used for this oxidation.[10] The reaction must be carefully controlled to prevent over-oxidation to the sulfone, which is a common impurity.[11]

-

Amidation: The carboxylic acid group can be readily converted into an amide. For instance, treatment with thionyl chloride followed by ammonium hydroxide transforms the molecule into 2-(benzhydrylsulfinyl)acetamide (Modafinil).[10] This highlights its utility as an intermediate where the acid functionality serves as a handle for further derivatization.

-

Enantioselective Synthesis: As Modafinil is a chiral molecule, significant research has focused on the enantioselective oxidation of the precursor. Microbial oxidation using fungi like Beauveria bassiana has been shown to produce the (S)-sulfinyl carboxylic acid with high enantiomeric excess.[8][11] This biological approach offers a greener alternative to traditional chiral catalysts.

Experimental Protocols and Characterization

Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetamide

This protocol outlines the conversion of the precursor acid to its corresponding amide, a key intermediate for Modafinil.

-

Acid Chloride Formation: Dissolve 2-[(diphenylmethyl)thio]acetic acid in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at 0 °C and stir the mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Amidation: In a separate flask, prepare a solution of ammonium hydroxide.

-

Slowly add the acid chloride solution from the previous step to the ammonium hydroxide solution at 0 °C.

-

Stir the resulting mixture vigorously.

-

Workup: Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-[(diphenylmethyl)thio]acetamide.[10]

Spectroscopic Analysis Workflow

The identity and purity of Benzhydrylsulfanyl acetic acid are confirmed using standard spectroscopic techniques.

Caption: Standard analytical workflow for compound characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: aromatic protons of the two phenyl rings, a characteristic singlet for the methine proton (CH), a singlet for the methylene protons (CH₂), and a broad singlet for the carboxylic acid proton.[12][13][14]

-

FT-IR Spectroscopy: The infrared spectrum would confirm the presence of key functional groups. A strong, broad absorption band would be observed for the O-H stretch of the carboxylic acid, while a sharp, strong peak would indicate the C=O (carbonyl) stretch. A peak corresponding to the S=O (sulfoxide) stretch would also be present.[15][16]

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound (274.33 g/mol ).[6][7] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.[6]

Applications in Drug Development and Research

The primary application of Benzhydrylsulfanyl acetic acid is as a late-stage intermediate in the synthesis of Modafinil and its single-enantiomer version, Armodafinil ((R)-Modafinil).[1][17]

-

Modafinil Synthesis: It is the direct precursor to Modafinil. The conversion involves the amidation of the carboxylic acid group. Its presence and purity are critical for the quality of the final active pharmaceutical ingredient (API).[1][3][18]

-

Impurity Reference Standard: Due to its close structural relationship, it is also known as Modafinil EP Impurity A or Modafinil Related Compound A.[1][4] As such, it serves as a crucial reference standard for quality control in the manufacturing of Modafinil, ensuring that the final drug product meets stringent regulatory requirements.[1]

-

Development of Analogues: Researchers have used this molecule as a scaffold to synthesize various derivatives of Modafinil. By modifying the carboxylic acid group into different esters or amides, new compounds have been created and evaluated for biological activities, including potential anti-inflammatory properties.[9][10]

-

Isotope Labeling: A deuterated version, 2-(Benzhydrylsulfinyl)acetic acid-d5, is available for use as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[19]

Safety and Handling

According to available safety data, Benzhydrylsulfanyl acetic acid is classified as causing serious eye damage (H318).[4][6] Therefore, appropriate personal protective equipment, including eye protection, gloves, and protective clothing, must be worn when handling the compound.[6] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][6] Recommended storage conditions are often at room temperature or in a -20°C freezer for long-term stability.[4][6][8]

References

-

Benzhydryl Sulfinyl Acetic Acid | CAS 63547-24-0. Veeprho. [Link]

-

2-Benzhydryl Sulfinyl Acetic Acid Manufacturer in Ankleshwar Gujarat India. JAYDEV CHEM INDUSTRIES. [Link]

-

Cas 112111-44-1, Acetic acid, [(S)-(diphenylMethyl)sulfinyl]-. Lookchem. [Link]

-

Microbial oxidation/amidation of benzhydrylsulfanyl acetic acid. Synthesis of (+)-modafinil | Request PDF. ResearchGate. [Link]

-

2-[(R)-benzhydrylsulfinyl]acetic acid;(R)-(-)-Modafinic acid. PharmaCompass.com. [Link]

-

Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. PMC. [Link]

-

2-(Benzhydrylsulfinyl)acetic acid. MySkinRecipes. [Link]

-

2-benzhydryl Sulfinyl Acetic Acid. Tradeindia. [Link]

- WO 2004/075827 A2.

- US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][2][6]triazol-4-yl-methyl Esters. ResearchGate. [Link]

-

Modafinil acid | C15H14O3S. PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

-

Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Proprep. [Link]

-

Acetic acid. NIST WebBook. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-Benzhydryl Sulfinyl Acetic Acid Manufacturer in Ankleshwar Gujarat India [jaydevchem.com]

- 3. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 4. 2-Benzhydrylsulphinylacetic acid | 63547-24-0 [chemicalbook.com]

- 5. 2-(Benzhydrylsulfinyl)acetic acid [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. 2-[(R)-benzhydrylsulfinyl]acetic acid;(R)-(-)-Modafinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Cas 112111-44-1,Acetic acid, [(S)-(diphenylMethyl)sulfinyl]- | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hmdb.ca [hmdb.ca]

- 13. proprep.com [proprep.com]

- 14. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Acetic acid [webbook.nist.gov]

- 17. (R)-2-(benzhydrylsulfinyl)acetic acid – Winkem labs private limited [winkemlabs.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. medchemexpress.com [medchemexpress.com]

A Strategic Framework for Elucidating the Mechanism of Action of 2-(Benzhydrylthio)acetic acid: A Hypothetical Investigative Whitepaper

An in-depth technical guide or whitepaper on the core mechanism of action of 2-(Benzhydrylthio)acetic acid.

Abstract: 2-(Benzhydrylthio)acetic acid represents a novel chemical entity with, as of current public knowledge, an uncharacterized biological mechanism of action. This document outlines a comprehensive, multi-pronged strategic framework designed to systematically investigate and elucidate the core mechanism of action of this compound. We present a series of integrated experimental workflows, from initial target identification to in vivo validation, providing the scientific rationale and detailed protocols necessary for a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel small molecules.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is contingent on a deep understanding of its mechanism of action (MoA). 2-(Benzhydrylthio)acetic acid, with its distinct benzhydryl and thioacetic acid moieties, presents a unique structural scaffold that suggests potential for biological activity. However, a thorough review of publicly available scientific literature and databases reveals a lack of published data on its molecular targets and physiological effects.

This guide, therefore, adopts a proactive and investigative stance. Instead of documenting a known MoA, we propose a robust, scientifically-grounded framework for its discovery. This whitepaper will serve as a detailed roadmap for researchers, outlining the logical progression of experiments and the causal reasoning behind each methodological choice, ensuring a self-validating and rigorous investigation.

Part 1: Target Identification - Unveiling the Molecular Handshake

The foundational step in characterizing any NCE is to identify its direct molecular binding partner(s). Our proposed strategy integrates computational and experimental approaches to cast a wide net and then systematically narrow down the potential targets.

In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses. By analyzing the structure of 2-(Benzhydrylthio)acetic acid, we can use various cheminformatics tools to predict potential protein targets.

-

Pharmacophore Modeling: Identifying the 3D arrangement of essential features of the molecule to screen against databases of protein structures.

-

Molecular Docking: Simulating the binding of 2-(Benzhydrylthio)acetic acid to the active sites of a library of known drug targets.

Experimental Target Identification

Following in silico analysis, experimental validation is crucial. We propose a parallel approach using two unbiased methods to enhance the probability of success.

-

Affinity-Based Proteomics: This powerful technique involves immobilizing 2-(Benzhydrylthio)acetic acid on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate. Bound proteins are then identified using mass spectrometry.

-

Yeast Two-Hybrid (Y2H) Screening: A genetic method to detect protein-protein interactions. A "bait" protein fused to a DNA-binding domain is screened against a library of "prey" proteins fused to an activation domain. While not a direct small molecule-protein interaction method, it can be adapted to identify proteins that are stabilized or destabilized in their interactions by the presence of the compound.

Experimental Workflow: Target Identification

Caption: A workflow for identifying molecular targets.

Part 2: In Vitro Validation and Pathway Analysis

Once a list of putative targets is generated, the next critical phase is to validate these interactions and understand their functional consequences within a cellular context.

Target Engagement and Binding Affinity

It is imperative to confirm direct binding and quantify the affinity of 2-(Benzhydrylthio)acetic acid to its putative target(s). A suite of biophysical and biochemical assays should be employed:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics of the interaction, yielding association (ka) and dissociation (kd) rates.

-

Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine IC50 or EC50 values.

| Assay | Parameter Measured | Typical Output |

| ITC | Binding Affinity (Kd), Stoichiometry | Thermodynamic profile |

| SPR | Association/Dissociation Rates (ka/kd) | Sensorgram |

| Enzyme Assay | IC50 / EC50 | Dose-response curve |

Cellular Target Engagement and Downstream Signaling

Confirming that the compound engages its target within a live cell is a crucial validation step.

-

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement by measuring the change in thermal stability of the target protein in the presence of the compound.

-

Western Blotting/Phospho-specific Antibodies: If the target is part of a known signaling pathway (e.g., a kinase), downstream effects can be monitored by measuring the phosphorylation status of substrate proteins.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway inhibited by the compound.

Part 3: Deepening Mechanistic Understanding

With a validated target and a general understanding of the affected pathway, the next phase involves a more granular investigation of the molecular interactions.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding which parts of the 2-(Benzhydrylthio)acetic acid molecule are responsible for its activity. This involves synthesizing and testing a series of analogues.

-

Modification of the Benzhydryl Group: To probe the role of steric bulk and hydrophobicity.

-

Alterations to the Thioacetic Acid Moiety: To understand the importance of the acidic group and the sulfur linkage for binding.

The results of these studies will inform the development of more potent and selective compounds and provide insights into the binding mode.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between 2-(Benzhydrylthio)acetic acid and its putative target protein.

Materials:

-

Purified target protein (dialyzed into ITC buffer)

-

2-(Benzhydrylthio)acetic acid (dissolved in ITC buffer)

-

ITC instrument

-

ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

-

Preparation:

-

Prepare a 10-50 µM solution of the target protein in the ITC cell.

-

Prepare a 100-500 µM solution of 2-(Benzhydrylthio)acetic acid in the injection syringe. Ensure the buffer is identical to minimize heat of dilution effects.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the injection volume (e.g., 2 µL) and the number of injections (e.g., 20).

-

Set the spacing between injections (e.g., 150 seconds) to allow for a return to baseline.

-

-

Data Acquisition:

-

Perform an initial injection to account for the heat of dilution of the ligand.

-

Initiate the titration run. The instrument will measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the peaks in the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Part 4: In Vivo Validation and Preclinical Assessment

The ultimate test of any potential therapeutic is its activity in a living organism. In vivo studies are essential to validate the in vitro findings and assess the compound's translational potential.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

PK Studies: To understand how the body processes the compound, we need to measure its absorption, distribution, metabolism, and excretion (ADME) properties. This involves administering 2-(Benzhydrylthio)acetic acid to an animal model (e.g., mouse, rat) and measuring its concentration in plasma and tissues over time.

-

PD Studies: To link the drug concentration to its biological effect, we need to measure a biomarker of target engagement in the animal model. For example, if the target is a kinase, we could measure the phosphorylation of its substrate in tumor tissue after dosing.

Efficacy and Toxicity Studies

-

Efficacy Models: Based on the identified MoA, a relevant animal model of disease should be chosen. For example, if the compound inhibits a cancer-related kinase, its efficacy would be tested in a tumor xenograft model.

-

Toxicology Studies: Initial toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify any potential off-target effects.

In Vivo Study Design

Caption: An integrated workflow for in vivo studies.

Conclusion

The framework presented in this whitepaper provides a comprehensive and rigorous approach to elucidating the mechanism of action of a novel chemical entity like 2-(Benzhydrylthio)acetic acid. By systematically progressing from broad, unbiased screening to detailed in vivo validation, this strategy maximizes the potential for success while ensuring a deep and thorough understanding of the compound's biological activity. The successful execution of this plan will not only reveal the core mechanism of 2-(Benzhydrylthio)acetic acid but also pave the way for its potential development as a novel therapeutic agent.

References